molecular formula C8H8ClNO2 B1426106 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid CAS No. 1000567-19-0

2-(2-Chloro-6-methylpyridin-3-yl)acetic acid

Cat. No.: B1426106
CAS No.: 1000567-19-0
M. Wt: 185.61 g/mol
InChI Key: HKYCQVRONOLJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group and a methyl group attached to the pyridine ring, along with an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid typically involves the chlorination of 6-methylpyridine followed by the introduction of the acetic acid group. One common method involves the reaction of 6-methylpyridine with chlorine gas in the presence of a catalyst to form 2-chloro-6-methylpyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methylpyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

2-(2-Chloro-6-methylpyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro group and the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-3-yl)acetic acid
  • 2-(2-Chloro-3-pyridinyl)acetic acid
  • 2-(2-Bromo-6-methylpyridin-3-yl)acetic acid

Uniqueness

2-(2-Chloro-6-methylpyridin-3-yl)acetic acid is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the chloro group enhances its reactivity in substitution reactions, while the methyl group can influence its steric and electronic properties .

Properties

IUPAC Name

2-(2-chloro-6-methylpyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-2-3-6(4-7(11)12)8(9)10-5/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYCQVRONOLJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.